Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of a Compact Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical entities with high potency and specificity is paramount. Within the medicinal chemist's toolkit, small, functionalized heterocyclic scaffolds serve as powerful starting points for the construction of complex, biologically active molecules. Ethyl 6-ethynylpicolinate, a pyridine derivative bearing both an ethyl ester and a terminal alkyne, has emerged as a particularly valuable building block. Its strategic combination of a drug-like pyridine core, a modifiable ester, and a highly reactive ethynyl group makes it a versatile platform for generating diverse molecular architectures. This guide provides an in-depth exploration of Ethyl 6-ethynylpicolinate, detailing its synthesis, chemical properties, and key applications in medicinal chemistry, complete with field-proven protocols and expert insights.
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties. The ethynyl group is a gateway to a vast array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This reaction's high efficiency, broad functional group tolerance, and mild reaction conditions make it ideal for late-stage functionalization and the rapid generation of compound libraries.[3][5] The ethyl ester provides an additional site for modification, allowing for the fine-tuning of solubility, metabolic stability, and target engagement.
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to effectively leverage the unique chemical attributes of Ethyl 6-ethynylpicolinate in their quest for the next generation of therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
Table 1: Physicochemical Properties of Ethyl 6-ethynylpicolinate
| Property | Value | Source |
| CAS Number | 1379302-65-4 | [6] |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.18 g/mol | [6] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Inferred from related compounds |
| Storage | 4°C, under an inert atmosphere | [6] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl ester group, and a singlet for the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the ester and the ethynyl group.
-
¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbon of the ester, the sp-hybridized carbons of the alkyne, and the carbons of the pyridine ring and the ethyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 175.18. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) and potentially the ethynyl group.[9]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a C≡C stretch for the alkyne (around 2100-2200 cm⁻¹), a strong C=O stretch for the ester (around 1720 cm⁻¹), and C-H stretches for the aromatic and aliphatic protons.
Synthesis of Ethyl 6-ethynylpicolinate: A Two-Step Approach
The most common and efficient route to Ethyl 6-ethynylpicolinate involves a two-step sequence starting from a readily available halogenated picolinate, such as ethyl 6-chloropicolinate or ethyl 6-bromopicolinate. This pathway utilizes a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.
Start [label="Ethyl 6-halopicolinate\n(X = Cl, Br)"];
Step1 [label="Sonogashira Coupling\n+ Ethynyltrimethylsilane"];
Intermediate [label="Ethyl 6-((trimethylsilyl)ethynyl)picolinate"];
Step2 [label="TMS Deprotection"];
Product [label="Ethyl 6-ethynylpicolinate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1 [label="Pd catalyst, Cu(I) cocatalyst,\nBase, Solvent"];
Step1 -> Intermediate;
Intermediate -> Step2 [label="K₂CO₃/MeOH or TBAF/THF"];
Step2 -> Product;
}
Synthetic workflow for Ethyl 6-ethynylpicolinate.
Part 1: Sonogashira Coupling of Ethyl 6-halopicolinate with Ethynyltrimethylsilane
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] In this protocol, ethynyltrimethylsilane is used as the alkyne source, with the trimethylsilyl (TMS) group serving as a protecting group for the terminal alkyne.
Protocol: Sonogashira Coupling
Materials:
-
Ethyl 6-bromopicolinate (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 6-bromopicolinate, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF and triethylamine to the flask.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 6-((trimethylsilyl)ethynyl)picolinate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.
-
Copper(I) Iodide Cocatalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.
-
Triethylamine: Acts as a base to neutralize the hydrogen halide byproduct formed during the reaction and also serves as a solvent.
-
TMS Protecting Group: Prevents the homocoupling of the terminal alkyne (Glaser coupling) and allows for a controlled reaction.
Part 2: Deprotection of the Trimethylsilyl (TMS) Group
The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This can be achieved under mild basic or fluoride-mediated conditions.
Protocol 1: Deprotection with Potassium Carbonate in Methanol
This is a mild and cost-effective method for TMS deprotection.[12][13]
Materials:
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., 1M HCl) until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Ethyl 6-ethynylpicolinate.
Protocol 2: Deprotection with Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly effective reagent for cleaving silicon-carbon bonds.[14][15]
Materials:
-
Ethyl 6-((trimethylsilyl)ethynyl)picolinate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TMS-protected alkyne in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0°C for 30 minutes to 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Ethyl 6-ethynylpicolinate.
Applications in Drug Discovery: The Gateway to Molecular Diversity
The terminal alkyne of Ethyl 6-ethynylpicolinate is its most powerful feature, enabling its participation in a variety of powerful coupling reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is the most prominent application of Ethyl 6-ethynylpicolinate, allowing for its conjugation with a wide range of azide-containing molecules to form stable 1,2,3-triazole linkages.[1][4][16] This reaction is instrumental in fragment-based drug discovery, lead optimization, and the synthesis of bioconjugates.[5][17]
Alkyne [label="Ethyl 6-ethynylpicolinate"];
Azide [label="Azide-containing\nMolecule (R-N₃)"];
Reaction [label="CuAAC 'Click' Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Product [label="1,4-Disubstituted\n1,2,3-Triazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Alkyne -> Reaction;
Azide -> Reaction;
Reaction -> Product [label="Cu(I) catalyst,\nSolvent (e.g., tBuOH/H₂O)"];
}
The CuAAC 'Click' Reaction with Ethyl 6-ethynylpicolinate.
Protocol: CuAAC Reaction with Benzyl Azide
This protocol provides a general procedure for the click reaction using benzyl azide as a model azide.
Materials:
-
Ethyl 6-ethynylpicolinate (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol and Water (1:1 mixture)
Procedure:
-
In a vial, dissolve Ethyl 6-ethynylpicolinate and benzyl azide in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, and can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting triazole product by flash column chromatography or recrystallization.
Expert Insights:
-
The use of a Cu(II) salt with a reducing agent like sodium ascorbate is a convenient way to generate the active Cu(I) catalyst in situ.[16]
-
The triazole ring formed is not just a linker but can also participate in hydrogen bonding and other interactions with biological targets, making it a valuable pharmacophore.
Building Block for Kinase Inhibitors
The pyridine and picolinate motifs are prevalent in a wide range of kinase inhibitors.[18][19][20] Ethyl 6-ethynylpicolinate can be elaborated through its ethynyl group to introduce various substituents that can target the hinge region or other pockets of the ATP-binding site of kinases. While direct examples citing Ethyl 6-ethynylpicolinate are emerging, its potential is evident from the numerous patents and publications describing structurally similar compounds with potent kinase inhibitory activity.[18][20]
Antiviral and Anticancer Agent Synthesis
The structural features of Ethyl 6-ethynylpicolinate make it an attractive starting point for the synthesis of novel antiviral and anticancer agents. The pyridine core is a known pharmacophore in many antiviral and anticancer drugs.[4][21] The ethynyl group allows for the introduction of diverse functionalities via Sonogashira coupling or click chemistry to explore structure-activity relationships and develop compounds with improved therapeutic profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 6-ethynylpicolinate and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[2][22][23]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[22]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere to prevent degradation.[6]
Conclusion
Ethyl 6-ethynylpicolinate is a powerful and versatile building block in medicinal chemistry. Its unique combination of a pyridine core, an ethyl ester, and a terminal alkyne provides a trifecta of opportunities for molecular elaboration. The straightforward synthesis and the high reactivity of the ethynyl group in click chemistry and other coupling reactions make it an invaluable tool for the rapid generation of diverse compound libraries. As the demand for novel and potent therapeutic agents continues to grow, the strategic application of well-designed building blocks like Ethyl 6-ethynylpicolinate will undoubtedly play a crucial role in the future of drug discovery.
References
-
Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). Retrieved from [Link]
-
4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]
-
4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved from [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. (2016, January 15). Retrieved from [Link]
-
CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a - ResearchGate. (n.d.). Retrieved from [Link]
-
Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Retrieved from [Link]
-
TMS Deprotection low yields :( : r/chemhelp - Reddit. (2024, January 1). Retrieved from [Link]
-
Improved Synthesis of Bioactive Molecules Through Flow Chemistry - OUCI. (n.d.). Retrieved from [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Retrieved from [Link]
-
Organic & Biomolecular Chemistry - ORBi. (n.d.). Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling - MDPI. (2024, November 14). Retrieved from [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. (2016, September 3). Retrieved from [Link]
-
Publications & Patents - MedChemica. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Mild and selective deprotection of carbamates with Bu4NF - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Development of Synthetic Pathways for Macrocyclic Acetylenes - The Research Repository @ WVU - West Virginia University. (n.d.). Retrieved from [Link]
- US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents. (n.d.).
-
Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed. (n.d.). Retrieved from [Link]
- US7169791B2 - Inhibitors of tyrosine kinases - Google Patents. (n.d.).
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. (n.d.). Retrieved from [Link]
- EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents. (n.d.).
- US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents. (n.d.).
Sources